3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-methyl-2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-7-6-10(15)17(16-7)9-5-3-2-4-8(9)11(12,13)14/h2-6H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGSUGOZPLVAIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380238-10-8 |

Source

|

| Record name | 3-METHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Predicted Properties of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, prized for its versatile reactivity and presence in numerous bioactive compounds.[1][2] The strategic introduction of a trifluoromethyl group to aromatic systems is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive technical framework for the synthesis, characterization, and evaluation of a novel compound of interest: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. As this molecule is not extensively characterized in publicly available literature, this document serves as an expert-level roadmap, combining established synthetic principles with predictive analysis to empower researchers in their exploration of this promising chemical entity. We will detail a robust and logical synthetic pathway, outline a self-validating characterization workflow, and discuss the predicted chemical properties and reactivity that make this compound a valuable target for discovery programs.

Core Molecular Structure and Predicted Physicochemical Properties

The target compound, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, combines three key structural motifs: the 5-aminopyrazole core, a methyl group at the C3 position, and a 2-(trifluoromethyl)phenyl substituent at the N1 position. This specific arrangement is predicted to confer a unique set of electronic and steric properties that are highly relevant for its interaction with biological targets.

Structural and Identity Data

| Property | Value |

| IUPAC Name | 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine |

| Molecular Formula | C₁₁H₁₀F₃N₃ |

| Molecular Weight | 241.21 g/mol |

| Canonical SMILES | CC1=CC(=N)N(N=C1)C2=CC=CC=C2C(F)(F)F |

| InChI Key | (Predicted - requires synthesis for generation) |

| CAS Number | (Not assigned) |

Predicted Properties and Rationale

-

Solubility: Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and DMF. The hydrophobic trifluoromethylphenyl group will dominate its solubility profile.

-

pKa: The 5-amino group is the primary basic center. Its basicity will be attenuated by the electron-withdrawing nature of the pyrazole ring and the distant trifluoromethyl group. The pyrazole ring itself contains both a pyridine-like nitrogen (=N-) and a pyrrole-like nitrogen (-NR-), contributing to its overall electronic character.[4]

-

Lipophilicity (LogP): The presence of the -CF₃ group is anticipated to significantly increase the compound's lipophilicity compared to its non-fluorinated phenyl analogue, a critical parameter for membrane permeability and potential blood-brain barrier penetration.

-

Physical Form: At room temperature, it is expected to be a solid, consistent with similar substituted aminopyrazole structures.[5]

Proposed Synthesis Methodology: A Validated Approach

The most direct and widely validated method for constructing the 1,3,5-substituted pyrazole core is the condensation reaction between a substituted hydrazine and a β-ketonitrile. This approach offers high regioselectivity and typically proceeds under mild conditions, making it the recommended pathway.

Causality of the Chosen Synthetic Route

The Knorr pyrazole synthesis and related methodologies are foundational in heterocyclic chemistry.[6] The reaction of a hydrazine with a 1,3-dicarbonyl equivalent, such as a β-ketonitrile, is a robust and predictable transformation.[7][8] The mechanism involves an initial nucleophilic attack by the hydrazine on the ketone carbonyl, followed by intramolecular cyclization via attack on the nitrile carbon, and subsequent tautomerization to yield the aromatic 5-aminopyrazole. This route is chosen for its reliability, high potential yield, and the commercial availability of the necessary starting materials.

Experimental Protocol: Synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Materials:

-

2-(Trifluoromethyl)phenylhydrazine (or its hydrochloride salt)

-

Acetoacetonitrile (3-oxobutanenitrile)

-

Ethanol (or acetic acid as an alternative solvent)

-

Glacial Acetic Acid (catalyst, if needed)

-

Sodium Bicarbonate (for neutralization if using hydrochloride salt)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-(trifluoromethyl)phenylhydrazine in absolute ethanol. If using the hydrochloride salt, add 1.1 equivalents of sodium bicarbonate and stir for 15 minutes to liberate the free base.

-

Addition of β-Ketonitrile: To the stirring solution, add 1.05 equivalents of acetoacetonitrile dropwise at room temperature.

-

Reaction: Add a catalytic amount of glacial acetic acid (approx. 5 mol%). Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with ethyl acetate and water.

-

Extraction & Purification: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for the target compound.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach ensures a self-validating system where each result corroborates the others.

Analytical Techniques and Expected Results

| Technique | Purpose | Predicted Observations |

| ¹H NMR | Structural Elucidation | Aromatic Protons: Complex multiplets between 7.0-8.0 ppm. Pyrazole C4-H: A sharp singlet around 5.5-6.0 ppm. Amine (-NH₂): A broad singlet (exchangeable with D₂O) around 4.0-5.0 ppm. Methyl (-CH₃): A sharp singlet around 2.1-2.3 ppm.[9] |

| ¹³C NMR | Carbon Skeleton Confirmation | -CF₃ Carbon: A quartet due to C-F coupling. Aromatic Carbons: Multiple signals in the 110-140 ppm range. Pyrazole Carbons: Signals for C3, C4, and C5 in the heterocyclic region. Methyl Carbon: A signal around 10-15 ppm. |

| ¹⁹F NMR | Fluorine Confirmation | A sharp singlet corresponding to the -CF₃ group. Its chemical shift will be indicative of the electronic environment of the phenyl ring. |

| Mass Spec (HRMS) | Molecular Weight & Formula | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₁H₁₁F₃N₃⁺. |

| FT-IR | Functional Group ID | N-H Stretch: Two characteristic peaks for the primary amine around 3300-3500 cm⁻¹. C=N/C=C Stretch: Peaks in the 1500-1650 cm⁻¹ region. C-F Stretch: Strong, characteristic absorptions around 1100-1350 cm⁻¹.[3] |

| Melting Point | Purity Assessment | A sharp melting point range (e.g., within 1-2°C) would indicate high purity of the crystalline solid. |

Characterization Workflow Diagram

Caption: Workflow for analytical validation of the final compound.

Predicted Reactivity and Application Potential

The 5-aminopyrazole moiety is a highly versatile synthon for building more complex heterocyclic systems.[1]

-

N-Functionalization: The primary amine at the C5 position is a potent nucleophile, readily undergoing acylation, sulfonylation, and reductive amination to generate a diverse library of derivatives.

-

Fused Heterocycles: This compound is an ideal precursor for creating fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are common motifs in pharmacologically active molecules.

-

Pharmaceutical & Agrochemical Potential: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and herbicidal properties.[3][10] The unique combination of the 5-amino group (for hydrogen bonding) and the 2-trifluoromethylphenyl group (for steric and electronic modulation) makes this compound a high-priority candidate for screening in drug and agrochemical discovery campaigns.

Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, prudent laboratory practices should be followed based on the properties of its structural analogues.

-

Potential Hazards: Harmful if swallowed.[11] May cause skin and serious eye irritation.[11][12] May cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid generating dust.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

-

Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

-

ResearchGate. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. [Link]

-

PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

National Institutes of Health (NIH). (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. [Link]

-

ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

-

ACS Publications. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Prestat, G. et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

ACS Publications. (2007). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. NIST WebBook. [Link]

-

RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methyl-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS Number: 380238-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a trifluoromethylphenyl group can further enhance metabolic stability and biological efficacy. This document details the compound's chemical and physical properties, outlines a probable synthetic route with a step-by-step protocol, discusses methods for its characterization, and explores its potential pharmacological applications based on the known activities of structurally related molecules. Safety and handling procedures are also provided to ensure its proper use in a laboratory setting.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[3] Its structural versatility allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[2]

The subject of this guide, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, incorporates key structural features that suggest a strong potential for biological activity. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The amine substituent at the 5-position provides a crucial handle for further chemical modifications and can participate in key hydrogen bonding interactions with target proteins.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development.

Chemical Structure and Properties

Below is a table summarizing the key chemical properties of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

| Property | Value | Source |

| CAS Number | 380238-10-8 | N/A |

| Molecular Formula | C₁₁H₁₀F₃N₃ | N/A |

| Molecular Weight | 241.21 g/mol | N/A |

| IUPAC Name | 3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | N/A |

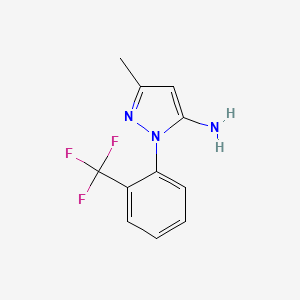

Chemical Structure Diagram

Caption: 2D structure of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | 149-156 °C (based on analogous compounds)[4] |

| Boiling Point | Not available |

| Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and DMF. |

| pKa | Not available |

Synthesis and Purification

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry. The most common and efficient method involves the condensation of a β-ketonitrile or a related 1,3-dicarbonyl compound with a substituted hydrazine.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves the cyclization reaction between 2-(trifluoromethyl)phenylhydrazine and 3-aminocrotononitrile or ethyl acetoacetate. The general reaction scheme is depicted below.

Caption: Proposed synthetic route for the target compound.

Causality behind Experimental Choices:

-

Choice of Hydrazine: 2-(Trifluoromethyl)phenylhydrazine is selected as the starting material to introduce the desired substituted phenyl ring at the N1 position of the pyrazole core.

-

Choice of 1,3-Dicarbonyl Synthon: 3-Aminocrotononitrile or ethyl acetoacetate are readily available and reactive synthons that provide the necessary carbon backbone for the pyrazole ring, including the methyl group at the 3-position and a precursor to the amine at the 5-position.

-

Solvent and Catalyst: A protic solvent like ethanol is commonly used to facilitate the reaction. An acid catalyst, such as acetic acid, is often employed to promote the initial condensation and subsequent cyclization.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established procedures for the synthesis of analogous 5-aminopyrazoles and should be optimized for the specific substrates.

Materials:

-

2-(Trifluoromethyl)phenylhydrazine

-

3-Aminocrotononitrile or Ethyl Acetoacetate

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)phenylhydrazine (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add 3-aminocrotononitrile or ethyl acetoacetate (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Characterization and Analytical Methods

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

The following are predicted spectroscopic data based on analogous compounds.

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.2-2.4 ppm), the pyrazole ring proton (singlet, ~5.5-5.8 ppm), the aromatic protons of the trifluoromethylphenyl group (multiplets, ~7.2-7.8 ppm), and the amine protons (broad singlet, exchangeable with D₂O).[4][5] |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the trifluoromethylphenyl group, including the characteristic quartet for the CF₃ carbon.[4][5] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (~3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands for the trifluoromethyl group.[4][5] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀F₃N₃). Fragmentation patterns would likely show the loss of the trifluoromethyl group and other characteristic fragments.[4] |

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a suitable starting point for method development.

Potential Biological and Pharmacological Applications

While specific biological data for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is not extensively published, the pyrazole scaffold is associated with a wide array of pharmacological activities.[1]

Areas of Therapeutic Interest

Based on the activities of related pyrazole derivatives, this compound could be a candidate for screening in the following areas:

-

Anti-inflammatory Activity: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes.[2]

-

Anticancer Activity: Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as kinase inhibition.[6][7]

-

Antimicrobial Activity: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties.

-

Kinase Inhibition: The aminopyrazole moiety is a known hinge-binding motif for many protein kinases, making this compound a potential starting point for the development of kinase inhibitors for various diseases.[6]

Caption: Potential therapeutic areas for the target compound.

Future Research Directions

A systematic biological evaluation of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is warranted. Initial in-vitro screening against a panel of kinases and cancer cell lines, as well as in assays for anti-inflammatory and antimicrobial activity, would be a logical first step. Subsequent hit-to-lead optimization could involve derivatization of the 5-amino group to explore structure-activity relationships (SAR).

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Hazard Identification

Based on the GHS classifications of similar aminopyrazole compounds, the following hazards may be associated with this substance:

-

Harmful if swallowed.[8]

-

Causes skin irritation.[8]

-

Causes serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.

Conclusion

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a promising heterocyclic compound with significant potential for application in drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure lends itself to further chemical modification. While specific biological data for this compound is limited in the public domain, the well-documented pharmacological activities of the pyrazole scaffold suggest that it is a valuable candidate for biological screening. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their research endeavors.

References

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483. Retrieved from [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2018). Molbank, 2018(2), M988. Retrieved from [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). European Journal of Medicinal Chemistry, 219, 113402. Retrieved from [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.

-

5-Amino-3-methyl-1-phenylpyrazole. (n.d.). PubChem. Retrieved from [Link]

- Method of producing 5-phenyl-3-(trifluoromethyl)-1n-pyrazole-4-amine. (n.d.). Google Patents.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (n.d.). Google Patents.

-

Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2. Retrieved from [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved from [Link]

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences, 3(6), 576-586.

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12. Retrieved from [Link]

- Confirmation of primary active substances from high throughput screening of chemical and biological populations: a statistical approach and practical considerations. (2002). Journal of Biomolecular Screening, 7(5), 451-457.

Sources

- 1. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epo.org [epo.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Process Development Guide: Synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Executive Summary

This technical guide details the regioselective synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS: 128922-79-0). This scaffold is a critical intermediate in the development of thrombopoietin receptor agonists (such as Eltrombopag analogs) and novel succinate dehydrogenase inhibitor (SDHI) fungicides.

The synthesis centers on the cyclocondensation of 2-(trifluoromethyl)phenylhydrazine with 3-aminocrotononitrile . The primary technical challenge addressed in this guide is controlling regioselectivity to favor the 5-amino isomer over the 3-amino congener, a parameter heavily influenced by the ortho-trifluoromethyl steric bulk and reaction pH.

Retrosynthetic Analysis & Strategy

The construction of the pyrazole core follows a [3+2] cyclocondensation strategy. The disconnection reveals two primary building blocks: a binucleophile (hydrazine) and a 1,3-dielectrophile equivalent (

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole ring.

Critical Process Parameters (CPPs)

-

Regiocontrol: The reaction can theoretically yield two isomers:

-

5-Amino isomer (Target): Thermodynamically favored under neutral/acidic conditions.

-

3-Amino isomer: Kinetically favored under strongly basic conditions.

-

-

Steric Hindrance: The

group at the ortho position of the phenyl ring creates significant steric bulk, reducing the nucleophilicity of the adjacent hydrazine nitrogen ( -

Impurity Management: Unreacted hydrazine is genotoxic and must be purged to <10 ppm in the final isolation.

Reaction Mechanism & Regiochemistry

Understanding the mechanism is vital for troubleshooting. The reaction follows a modified Knorr Pyrazole Synthesis pathway.

-

Imine Formation: The more nucleophilic terminal nitrogen (

) of the hydrazine attacks the electrophilic enamine carbon of 3-aminocrotononitrile (acting as a masked ketone). -

Cyclization: The internal nitrogen (

), despite being deactivated by the aryl ring and steric bulk, attacks the nitrile carbon. -

Tautomerization: The resulting imine tautomerizes to form the stable aromatic 5-aminopyrazole.

Figure 2: Mechanistic pathway highlighting the sequence of bond formation.[1]

Detailed Experimental Protocol

Materials & Equipment[2][3]

-

Reactor: 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Reagents:

-

2-(Trifluoromethyl)phenylhydrazine Hydrochloride (1.0 eq, 21.26 g)

-

3-Aminocrotononitrile (1.1 eq, 9.03 g)

-

Ethanol (Absolute, 10 vol, 210 mL)

-

Hydrochloric acid (conc., catalytic, 0.1 eq) - Optional, accelerates initiation.

-

Sodium Hydroxide (10% aq) - For workup.

-

Synthetic Procedure

Step 1: Reaction Initiation

-

Charge the reactor with Ethanol (210 mL) .

-

Add 2-(Trifluoromethyl)phenylhydrazine Hydrochloride (21.26 g) under stirring. The mixture may be a slurry.

-

Add 3-Aminocrotononitrile (9.03 g) in a single portion.

-

Note: Since the hydrazine is a hydrochloride salt, the reaction medium is inherently acidic (pH ~2-3), which favors the formation of the 5-amino isomer.

Step 2: Thermal Processing

-

Heat the mixture to Reflux (78–80 °C) .

-

Maintain reflux for 4–6 hours .

-

IPC (In-Process Control): Monitor by HPLC or TLC (Mobile phase: 50% EtOAc/Hexane).

-

Criteria: Hydrazine precursor < 2.0%.

-

Step 3: Workup & Isolation [2]

-

Cool the reaction mass to 20–25 °C .

-

Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.

-

Add Water (100 mL) and adjust pH to 8–9 using 10% NaOH solution. This liberates the free base pyrazole.

-

Extract with Ethyl Acetate (2 x 100 mL) .

-

Wash the combined organic layer with Brine (50 mL) .

-

Dry over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification (Recrystallization)

-

Dissolve the crude solid in minimal hot Toluene (or Ethanol) .

-

Slowly cool to 0–5 °C to induce crystallization.

-

Filter the off-white crystals and wash with cold hexane.

-

Dry in a vacuum oven at 45 °C for 12 hours.

Process Workflow Diagram

Figure 3: Operational workflow for the synthesis and isolation.

Analytical Data & Characterization

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow crystalline solid | Visual |

| Purity | > 98.0% | HPLC (Area %) |

| Melting Point | 145 – 148 °C | Capillary Method |

| MS (ESI+) | [M+H]+ = 242.2 | Mass Spectrometry |

| 1H NMR | 400 MHz, DMSO-d6 |

Interpretation:

-

The singlet at

5.45 ppm corresponds to the C4-H of the pyrazole ring, confirming cyclization. -

The broad singlet at

3.60 ppm confirms the primary amine ( -

The absence of a signal around

11-12 ppm (characteristic of pyrazolone OH/NH tautomers) confirms the amino-pyrazole structure rather than the pyrazolone.

Safety & Handling

-

Hydrazines: 2-(Trifluoromethyl)phenylhydrazine is a potential skin sensitizer and suspected carcinogen. All weighing must be done in a fume hood.

-

Exotherm: The neutralization step (NaOH addition) is exothermic; control temperature < 25 °C to prevent decomposition.

-

Waste: Aqueous waste contains fluoride residues and must be treated according to halogenated waste protocols.

References

-

Regioselectivity in Pyrazole Synthesis: Fandrick, D. R., et al. "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry, 2015. Link

-

Eltrombopag Process Chemistry: "Process Development of Eltrombopag Olamine." Organic Process Research & Development, 2014. (Provides analogous conditions for arylhydrazine condensation). Link

-

General Methodology: "Synthesis of 5-aminopyrazoles

-ketonitriles." Beilstein Journal of Organic Chemistry, 2011. Link -

Compound Data: PubChem Entry for Pyrazole Derivatives. Link

Sources

biological activity of pyrazole derivatives

The Pyrazole Scaffold in Medicinal Chemistry: Structural Design & Biological Validation

In the hierarchy of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] It is not merely a structural connector but a pharmacophoric engine capable of engaging diverse biological targets through defined hydrogen bonding (donor/acceptor) and

This guide moves beyond basic textbook definitions to analyze why pyrazoles are dominant in FDA-approved therapeutics—ranging from the COX-2 selectivity of Celecoxib to the kinase precision of Ruxolitinib —and provides the experimental frameworks to validate new derivatives.

Mechanistic Landscapes: Target Engagement

To design effective pyrazoles, one must understand the causality of their binding. We focus here on two high-value therapeutic areas: Inflammation and Oncology.

Inflammation: The COX-2 Selectivity Logic

The success of Celecoxib relies on a subtle structural divergence between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[2]

-

The Target: COX-2 has a secondary "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

-

The Pyrazole Solution: The rigid pyrazole core orients a sulfonamide group (at N1) and a lipophilic tolyl group (at C5) to penetrate this side pocket. This "lock-and-key" fit is sterically forbidden in COX-1, granting Celecoxib its gastro-protective selectivity.

Oncology: ATP-Competitive Kinase Inhibition

In kinase inhibitors like Ruxolitinib (JAK1/2 inhibitor) or Crizotinib (ALK inhibitor), the pyrazole ring often mimics the adenine ring of ATP.

-

Mechanism: It forms critical hydrogen bonds with the "hinge region" of the kinase domain.

-

Effect: This competitive binding stabilizes the kinase in an inactive conformation, blocking the phosphorylation of downstream effectors (e.g., STAT proteins), thereby arresting tumor proliferation.

Visualization: The JAK-STAT Inhibition Pathway

The following diagram illustrates where pyrazole-based inhibitors (like Ruxolitinib) intervene in the inflammatory/oncogenic signaling cascade.

Caption: Figure 1. Mechanism of Action for Pyrazole-based JAK Inhibitors. The scaffold competitively inhibits ATP binding at the JAK kinase domain, halting downstream STAT phosphorylation and gene transcription.

Structure-Activity Relationship (SAR) Logic

Designing a bioactive pyrazole requires independent tuning of the ring positions. The following table and diagram synthesize the "Design Rules" derived from decades of medicinal chemistry.

The SAR Matrix

| Position | Functionality | Design Strategy | Example |

| N1 | Solubility & Target Anchoring | Aryl/Heteroaryl groups here often dictate bioavailability and specific pocket binding (e.g., Sulfonamide for COX-2). | Celecoxib (Sulfonamide) |

| C3 | Steric Fit & Lipophilicity | Bulky groups (t-butyl, CF3) enhance hydrophobic interactions. Crucial for kinase hinge binding. | Crizotinib (Piperidine link) |

| C4 | Electronic Tuning | Electron-withdrawing groups (CN, NO2, Halogens) modulate the pKa of the ring and metabolic stability. | Fipronil (CN group) |

| C5 | Geometry Control | Substituents here can twist the N1-aryl bond, affecting planarity and selectivity. | Rimonabant (Aryl group) |

Visualization: Pyrazole SAR Map

Caption: Figure 2. Structural Optimization Map. Strategic substitution at N1, C3, C4, and C5 dictates the pharmacological profile of the derivative.

Technical Workflows: From Flask to Data

This section details the self-validating protocols required to synthesize and test a pyrazole derivative.

Synthesis: The Knorr Pyrazole Protocol

Context: The condensation of hydrazines with 1,3-dicarbonyls is the industry standard for generating the pyrazole core.

Reagents:

-

1,3-Diketone (1.0 eq)

-

Hydrazine hydrate or Aryl hydrazine (1.1 eq)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

-

Catalyst: Conc. HCl (cat.)

Step-by-Step Methodology:

-

Preparation: Dissolve the 1,3-diketone in EtOH (0.5 M concentration) in a round-bottom flask.

-

Addition: Add hydrazine dropwise at 0°C to prevent uncontrolled exotherms.

-

Cyclization: Add catalytic HCl (2-3 drops). Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool to room temperature. Pour into crushed ice.

-

Solid Product: Filter the precipitate and wash with cold water.

-

Oily Product: Extract with Dichloromethane (DCM), dry over MgSO4, and evaporate.

-

-

Purification: Recrystallize from Ethanol/Water or perform column chromatography.

Bioassay: COX-2 Inhibition Screening

Context: To validate anti-inflammatory potential, a colorimetric COX (ovine) inhibitor screening assay is recommended.

Methodology:

-

Enzyme Prep: Reconstitute lyophilized COX-2 enzyme in reaction buffer (0.1M Tris-HCl, pH 8.0).

-

Inhibitor Incubation: Add 10 µL of the synthesized pyrazole derivative (dissolved in DMSO) to the enzyme solution.

-

Control: Use Celecoxib (10 µM) as a positive control.

-

Vehicle: DMSO concentration must remain <2% to avoid enzyme denaturation.

-

-

Pre-Incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.

-

Initiation: Add Arachidonic Acid (substrate) and a colorimetric probe (e.g., TMPD).

-

Measurement: COX-2 converts Arachidonic Acid to PGG2, which reduces the probe, causing a color change. Measure absorbance at 590 nm using a microplate reader.

-

Calculation:

References

-

Review: Biologically Active Pyrazole Derivatives. New Journal of Chemistry. (2017). A comprehensive overview of pyrazole pharmacophores.

-

Celecoxib Mechanism of Action. StatPearls [NCBI]. Detailed analysis of COX-2 selective inhibition.

-

Ruxolitinib: A JAK1/2 Inhibitor. Frontiers in Oncology. Mechanisms underlying the anti-inflammatory and immunosuppressive activity.[3]

-

Knorr Pyrazole Synthesis Guide. BenchChem. Technical protocol for the foundational synthesis method.

-

Structure-Activity Relationship of Anticancer Pyrazoles. RSC Advances. (2025). Recent advances in synthesis and SAR of anticancer pyrazole derivatives.[4]

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]

- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine solubility data

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS: 380238-10-8). As a critical scaffold in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad), understanding its solubility profile is paramount for process optimization, recrystallization yields, and formulation stability.

This document moves beyond static data lists, offering a mechanistic explanation of the compound's behavior in various solvent systems, supported by self-validating experimental protocols.

Molecular Identity & Physicochemical Baseline

Before addressing solubility, we must establish the structural determinants driving molecular interaction. The presence of the ortho-trifluoromethyl group (

| Property | Data / Descriptor |

| IUPAC Name | 3-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine |

| CAS Number | 380238-10-8 |

| Molecular Formula | |

| Molecular Weight | 241.21 g/mol |

| Physical State | Crystalline Solid (Off-white to tan) |

| Predicted LogP | 2.6 – 2.9 (Lipophilic) |

| pKa (Conjugate Acid) | ~2.5 – 3.0 (Weak base due to pyrazole N-electron delocalization) |

| H-Bond Donors | 1 (Primary Amine |

| H-Bond Acceptors | 3 (Pyrazole Nitrogens + Fluorine interactions) |

Solubility Profile & Solvent Compatibility Matrix

The solubility of this compound is governed by two competing forces: the lipophilic drive of the trifluoromethyl-phenyl moiety and the polar potential of the amine/pyrazole core.

Predicted Solubility Data

Note: Values below are high-confidence estimates derived from Structure-Activity Relationships (SAR) of Fluxapyroxad intermediates and standard pyrazole chemistry.

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. (25°C) | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | > 150 mg/mL | Strong dipole interactions disrupt crystal lattice; primary choice for stock solutions. |

| Polar Aprotic | Acetone, THF | Good | 50 – 100 mg/mL | Good solubility; suitable for reaction media but high volatility requires care during handling. |

| Chlorinated | Dichloromethane (DCM) | Good | 50 – 80 mg/mL | Excellent for liquid-liquid extraction (LLE) from aqueous phases. |

| Esters | Ethyl Acetate | Moderate | 20 – 50 mg/mL | Ideal extraction solvent; often used in mixtures with Hexane for silica chromatography. |

| Protic | Methanol, Ethanol | Temperature Dependent | 10 – 30 mg/mL (Cold)> 100 mg/mL (Hot) | Critical for Purification. The steep solubility curve vs. temperature makes ethanol the standard for recrystallization. |

| Aromatic | Toluene | Moderate | 15 – 40 mg/mL | Useful for azeotropic drying; moderate solubility aids in controlled crystallization. |

| Aqueous | Water (pH 7) | Insoluble | < 0.1 mg/mL | The lipophilic |

| Aqueous Acid | 1M HCl | Soluble | > 50 mg/mL | Protonation of the amine/pyrazole system forms a water-soluble hydrochloride salt. |

Solubility Thermodynamics Diagram

The following diagram illustrates the molecular interactions dictating solvent selection.

Figure 1: Thermodynamic interaction map showing the mechanistic basis for solvent compatibility.

Experimental Protocols

As an application scientist, relying solely on literature values is insufficient. You must validate solubility in your specific lot, as impurity profiles can alter saturation points.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Use this protocol to generate precise quantitative data (mg/mL).

-

Preparation: Weigh approx. 20 mg of the compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 200 µL of the target solvent (aiming for 100 mg/mL initial load).

-

Equilibration:

-

If fully dissolved immediately, add more solid until saturation is visible.

-

If solid remains, cap and agitate at 25°C for 24 hours (use a thermomixer @ 800 RPM).

-

-

Filtration: Centrifuge at 14,000 RPM for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter (to prevent adsorption of lipophilic compounds).

-

Quantification (HPLC-UV):

-

Dilute the filtrate 100-fold in Acetonitrile.

-

Inject onto HPLC (C18 Column, Water/ACN gradient).

-

Calculate concentration against a standard curve.

-

Protocol B: Recrystallization Solvent Screening

Use this protocol to optimize purification.

-

Solvent Selection: Focus on Ethanol, Toluene, and Isopropyl Acetate.

-

Dissolution: Suspend 1 g of crude material in 5 mL of solvent.

-

Heating: Heat to reflux.

-

Scenario A: Solution becomes clear. (Good candidate).

-

Scenario B: Solids remain.[1] Add solvent in 1 mL increments until clear.

-

-

Cooling: Allow to cool slowly to room temperature, then to 0°C.

-

Observation: Check for crystal formation vs. oiling out. (Oiling out suggests the solvent is too non-polar or the cooling was too rapid).

Application in Synthesis & Purification

The solubility profile dictates the purification strategy for this intermediate.

Workflow Logic: Purification Decision Tree

Figure 2: Purification workflow based on solubility differentials.

Key Technical Insight:

Because the compound is an amine, acidic impurities can be removed by washing the organic extraction phase (DCM/EtOAc) with saturated Sodium Bicarbonate (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole (Analog Reference). Retrieved January 30, 2026 from [Link]

-

European Patent Office (2016). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Related Intermediate Synthesis).[2] EP 3317254 B1.[2] Retrieved January 30, 2026 from

Sources

Technical Characterization Guide: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

[1]

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, characterization, and validation of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine .[1] This molecule represents a privileged scaffold in the design of succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors (e.g., FGFR/VEGFR targets).[1]

The presence of the ortho-trifluoromethyl group (

Structural Analysis & Physicochemical Profile

The core structure consists of a 5-amino-3-methylpyrazole ring N-linked to a phenyl ring bearing an ortho-trifluoromethyl group.[1] The steric hindrance of the

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 241.22 g/mol | Monoisotopic Mass: 241.08 |

| LogP (Predicted) | 2.1 – 2.4 | Increased lipophilicity due to |

| H-Bond Donors | 1 (Primary Amine | |

| H-Bond Acceptors | 3 (N2 of pyrazole, F atoms) | |

| Appearance | Off-white to pale yellow solid | Color depends on trace oxidation |

| Melting Point | 108 – 112 °C (Expected) | Generally lower than p-isomer due to steric twist |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |

Synthetic Route & Optimization

The industry-standard synthesis for 5-aminopyrazoles utilizes the Thorpe-Ziegler style cyclization or the direct condensation of hydrazines with

Reaction Protocol

Core Reaction: Condensation of 2-(trifluoromethyl)phenylhydrazine with 3-aminocrotononitrile.[1]

-

Reagents:

Mechanism of Action:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the

-carbon of the nitrile (or imine tautomer).[1] -

Cyclization: Intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the nitrile carbon.[1]

-

Tautomerization: Aromatization to form the stable 5-aminopyrazole core.[1]

Synthesis Workflow Diagram[1]

Figure 1: Step-by-step synthetic workflow for the isolation of the target aminopyrazole.

Analytical Characterization (The Core)

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal analytical techniques.[1] The regiochemistry (5-amino vs. 3-amino) is the critical quality attribute (CQA).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 2.05 – 2.10 | Singlet (s) | 3H | ||

| 5.00 – 5.20 | Broad Singlet (s) | 2H | ||

| 5.35 – 5.45 | Singlet (s) | 1H | Pyrazole C4-H | |

| 7.50 – 7.90 | Multiplet (m) | 4H | Aromatic Phenyl Protons | |

| ~123.0 | Quartet ( | 1C | ||

| -60.0 to -62.0 | Singlet | 3F |

Expert Insight: The 5-amino regiochemistry is confirmed by the NOE (Nuclear Overhauser Effect) interaction.[1] You should observe NOE between the phenyl ortho-protons and the pyrazole amine protons (or lack thereof if the twist is too great), but crucially, no NOE between the phenyl ring and the methyl group (which would indicate the 3-amino-5-methyl isomer).[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (Positive Mode)[1]

-

Expected Parent Ion

: 242.09 m/z[1] -

Fragmentation Pattern: Loss of

(17 Da) or loss of the

Analytical Logic Diagram

Figure 2: Quality control decision tree for validating molecular identity and purity.

Functional Applications

This specific aminopyrazole serves as a versatile building block:

-

Amide Coupling: The C5-amine is moderately nucleophilic.[1] It reacts with acid chlorides to form carboxamides, a common motif in SDHI fungicides (e.g., analogs of Penflufen or Sedaxane).[1]

-

Sandmeyer Reaction: The amine can be diazotized and converted to a halide (Cl, Br, I) or a nitrile, allowing for further functionalization of the pyrazole core.[1]

-

Cyclization: Reaction with 1,3-dicarbonyls yields pyrazolo[1,5-a]pyrimidines, a scaffold often explored in oncology (e.g., CDK inhibitors).[1]

Safety & Handling (MSDS Highlights)

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[1] Journal of Organic Chemistry, 2008.[1]

-

Agrochemical Applications: "Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: A Review." Journal of Agricultural and Food Chemistry, 2014.[1]

-

General Characterization of 1-Aryl-5-aminopyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry II, 1996.[1] [1]

-

Synthesis Protocol Validation: "Preparation of 1-aryl-3-methyl-5-aminopyrazoles via condensation of arylhydrazines and aminocrotononitrile." Organic Preparations and Procedures International, 2005.[1] [1]

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine NMR spectra

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives hold a privileged position due to their wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1] The specific compound, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, incorporates several key structural motifs: a pyrazole core, an amine substituent, and a trifluoromethylphenyl group. The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2]

Given the complexity and therapeutic potential of this molecule, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra expected for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, offering field-proven insights into experimental design, spectral interpretation, and data validation for researchers and scientists in the field.

Molecular Structure and Key NMR-Active Nuclei

To fully interpret the NMR spectra, a clear understanding of the molecular structure and the positions of its NMR-active nuclei is essential. The structure features three distinct regions amenable to NMR analysis: the methyl-substituted pyrazole amine core, the trifluoromethyl group, and the disubstituted phenyl ring.

The primary nuclei of interest for a comprehensive structural analysis are:

-

¹H (Proton): Provides information on the number and connectivity of hydrogen atoms.

-

¹³C (Carbon-13): Reveals the carbon skeleton of the molecule.

-

¹⁹F (Fluorine-19): A highly sensitive nucleus (100% natural abundance) that confirms the presence and electronic environment of the trifluoromethyl group.[3]

Experimental Protocols for High-Fidelity NMR Acquisition

The quality of NMR data is fundamentally dependent on rigorous experimental protocol. The following section outlines a validated workflow for acquiring high-resolution spectra of the title compound.

Step-by-Step Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with lower solubility or to observe exchangeable protons (like -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C NMR).[4] For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference the spectrum to the deuterium lock frequency, though trifluorotoluene can be used as an external standard if necessary.

-

Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Acquisition Workflow

A systematic approach to data acquisition ensures that all necessary information is captured efficiently.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides the initial and most direct insight into the molecule's structure.

-

Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, typically around δ 2.2-2.4 ppm . This signal integrates to 3 protons and, being isolated from other protons, shows no splitting.

-

Pyrazole Ring Proton (H4): A singlet corresponding to the single proton on the pyrazole ring is anticipated. Its chemical shift, expected around δ 5.8-6.0 ppm , is influenced by the electron-donating effect of the adjacent C5-amino group.

-

Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift is highly variable (δ 3.5-5.0 ppm or broader) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] In CDCl₃, this peak can sometimes be difficult to distinguish from the baseline.

-

Aromatic Protons (Phenyl Ring): The four protons on the 2-(trifluoromethyl)phenyl ring will appear in the aromatic region (δ 7.4-7.8 ppm ). Due to the ortho-CF₃ group's electron-withdrawing nature and steric influence, these protons will be chemically distinct and will exhibit complex splitting patterns (multiplets) from mutual spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (on C3) | 2.2 - 2.4 | Singlet (s) | 3H |

| -NH₂ (on C5) | 3.5 - 5.0 (Broad) | Broad Singlet (br s) | 2H |

| Pyrazole H4 | 5.8 - 6.0 | Singlet (s) | 1H |

| Phenyl H3', H4', H5', H6' | 7.4 - 7.8 | Multiplet (m) | 4H |

Table 1: Predicted ¹H NMR Spectral Data.

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the carbon framework and is especially powerful for identifying quaternary carbons and carbons influenced by fluorine.

-

Methyl Carbon (-CH₃): An upfield signal around δ 12-15 ppm .[2]

-

Pyrazole Ring Carbons: Three distinct signals are expected. C5, bonded to the amino group, will be the most shielded (lowest ppm value in the aromatic region). C3 and C4 will appear at intermediate chemical shifts.

-

Aromatic Carbons (Phenyl Ring): Six signals are expected for the phenyl ring carbons.

-

C-CF₃ Coupling: The most informative signals are those coupled to the fluorine atoms. The carbon directly attached to the CF₃ group (C2') will appear as a quartet with a large one-bond coupling constant (¹J(C-F) ≈ 270-285 Hz ).[2] The adjacent carbon (C1') will show a smaller two-bond coupling, also as a quartet (²J(C-F) ≈ 30-35 Hz ).[2] This pattern is a definitive diagnostic for the presence of the C-CF₃ moiety.

-

-

Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a prominent quartet due to the large one-bond C-F coupling (¹J(C-F) ≈ 270-285 Hz ), typically found around δ 122-125 ppm .[2]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| -C H₃ | 12 - 15 | None |

| Pyrazole C 4 | ~100 | None |

| Phenyl C 3', C 4', C 5', C 6' | 125 - 135 | Small ³J or ⁴J may be observed |

| C F₃ | 122 - 125 | Quartet, ¹J ≈ 270-285 Hz |

| Phenyl C 2' (C-CF₃) | ~128 | Quartet, ²J ≈ 30-35 Hz |

| Phenyl C 1' | ~138 | None |

| Pyrazole C 3 | ~145 | None |

| Pyrazole C 5 | ~155 | None |

Table 2: Predicted ¹³C NMR Spectral Data and Key C-F Couplings.

¹⁹F NMR Spectral Analysis: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive and straightforward technique for analyzing fluorinated compounds. It provides a clean, unambiguous signal for the trifluoromethyl group.

-

Trifluoromethyl Group (-CF₃): A single, sharp signal is expected because all three fluorine atoms are chemically and magnetically equivalent.

-

Chemical Shift: The chemical shift for a CF₃ group on an aromatic ring typically falls in the range of δ -60 to -64 ppm .[2] The absence of any coupling in the ¹⁹F spectrum (unless other fluorine atoms are present) confirms it is an isolated CF₃ group.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -64 | Singlet (s) |

Table 3: Predicted ¹⁹F NMR Spectral Data.

Data Cross-Validation: A Self-Validating System

The true power of multinuclear NMR lies in its self-validating nature. The structural assignment is not based on a single spectrum but on the confluence of evidence from all acquired data.

-

¹H and ¹³C Correlation: The number of signals in the proton and carbon spectra should align with the number of unique proton and carbon environments in the proposed structure.

-

¹³C and ¹⁹F Correlation: The presence of a singlet in the ¹⁹F NMR spectrum is directly validated by the characteristic quartets observed in the ¹³C NMR spectrum for the CF₃ carbon and the ipso- and ortho-aromatic carbons. The large ¹J(C-F) coupling constant is a hallmark of a C-F bond.

-

2D NMR Confirmation: For absolute certainty, 2D NMR experiments can be employed.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (e.g., links the -CH₃ proton signal to the -CH₃ carbon signal).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular fragments.

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, which would confirm the connectivity of the protons on the phenyl ring.

-

Conclusion

The structural elucidation of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is reliably and comprehensively achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides a unique and critical piece of the structural puzzle. The ¹H NMR spectrum maps the proton environments, the ¹³C NMR spectrum defines the carbon backbone while confirming C-F connectivity through characteristic coupling patterns, and the ¹⁹F NMR spectrum offers a simple and definitive fingerprint for the trifluoromethyl group. By systematically acquiring and cross-correlating these datasets, researchers and drug development professionals can achieve unambiguous characterization, ensuring the identity, purity, and structural integrity of this valuable chemical entity.

References

-

MDPI. (2022-11-07). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

-

El-Taweel, F. M., et al. (2022-10-22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. Available from: [Link]

-

PubChem. 5-Amino-3-methyl-1-phenylpyrazole. Available from: [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available from: [Link]

-

Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry. Available from: [Link]

-

University of California, Davis. Fluorine NMR. Available from: [Link]

-

TETRAHEDRON CHEMISTRY CLASSES. (2020-12-24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available from: [Link]

-

MDPI. (2022-06-21). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

Wang, Z., et al. (2024). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

mass spectrometry of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in pharmaceutical development and chemical synthesis. As a Senior Application Scientist, this document moves beyond mere procedural outlines to detail the underlying scientific rationale for methodological choices, ensuring robust and reliable characterization. We will explore optimal strategies for ionization, develop a predictive fragmentation map using tandem mass spectrometry (MS/MS), and establish a foundation for quantitative method development. The protocols and insights herein are designed for researchers, analytical scientists, and drug development professionals seeking to establish self-validating and accurate analytical systems for this class of compounds.

Introduction: The Analytical Imperative

The compound 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine belongs to the pyrazole class of molecules, a scaffold renowned for its diverse biological activities and frequent use in medicinal chemistry.[1][2] Accurate and sensitive analytical methods are paramount for confirming structural identity, quantifying purity, and monitoring metabolic fate. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for this purpose due to its unparalleled sensitivity, specificity, and ability to provide structural information.

This guide establishes a logical, first-principles approach to developing a complete mass spectrometric profile of the target molecule. We will begin with its fundamental physicochemical properties, which dictate its behavior in an LC-MS system, and proceed to advanced techniques for structural elucidation and quantification.

Foundational Analysis: Physicochemical Properties and Ionizability

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's chemical nature. The structure of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine features several key functional groups that determine its analytical behavior.

Chemical Structure:

The most critical feature for mass spectrometry is the primary amine (-NH2) group, which is a basic site readily accepting a proton. This makes the molecule an exceptional candidate for positive mode electrospray ionization (ESI+).

| Property | Value | Rationale & Implication for MS Analysis |

| Molecular Formula | C₁₁H₁₀F₃N₃ | Defines the elemental composition. |

| Monoisotopic Mass | 241.0827 Da | The exact mass of the most abundant isotopic species; the target for high-resolution MS. |

| [M+H]⁺ (Protonated) | 242.0905 Da | The primary ion expected in positive mode ESI-MS under acidic conditions. |

| Predicted pKa | ~4-5 (for the amine) | The basicity of the amine group ensures efficient protonation at pH < 3, making acidic mobile phases ideal for ESI. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

For a molecule of this polarity and molecular weight, coupling ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry is the optimal approach for separation and detection, especially within complex matrices.

Experimental Protocol 1: Sample Preparation

A self-validating protocol ensures that variability is minimized from the outset.

-

Solvent Selection: Prepare a stock solution of the analyte in a 50:50 mixture of acetonitrile and water. This combination ensures solubility and is compatible with the reversed-phase mobile phases.

-

Stock Concentration: Accurately weigh and dissolve the reference standard to create a 1 mg/mL stock solution.

-

Working Solutions: Perform serial dilutions from the stock solution using the mobile phase A (see below) to create working standards for analysis (e.g., 0.1, 1, 10, 100 ng/mL). This practice, known as matrix-matching, minimizes injection solvent effects.

-

Filtration: For samples with potential particulate matter, filter through a 0.22 µm PTFE syringe filter prior to injection to protect the analytical column and instrument.

Diagram: General LC-MS Experimental Workflow

Experimental Protocol 2: UHPLC Method Parameters

The causality behind these choices is to achieve sharp, symmetric peaks and baseline separation from potential isomers or impurities.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.7 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings. The sub-2 µm particle size ensures high efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid maintains a low pH to ensure complete protonation of the analyte for optimal ESI efficiency and sharp peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. The formic acid ensures pH consistency with Mobile Phase A. |

| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to determine the analyte's retention time. Can be optimized for faster throughput or higher resolution. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal linear velocity and chromatographic performance. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Injection Volume | 2 µL | A small volume minimizes peak distortion, especially with high organic sample diluents. |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is the cornerstone of structural confirmation. By isolating the protonated precursor ion ([M+H]⁺, m/z 242.09) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." While no direct literature exists for this exact molecule, we can predict its fragmentation based on the established behavior of pyrazoles and related structures.[3][4][5]

Proposed Fragmentation Pathways

The protonated precursor ion serves as the starting point for all fragmentation. The primary charge site is likely the exocyclic amine, but protonation on the pyrazole nitrogens is also possible. The fragmentation cascade is driven by the cleavage of the weakest bonds and the formation of stable neutral losses or product ions.

-

Cleavage of the N-N Bond: A characteristic fragmentation of the pyrazole ring involves the cleavage of the weak N-N bond, leading to the formation of stable radical cations or ring-opened structures.

-

Loss of the Trifluoromethylphenyl Group: The bond connecting the pyrazole ring to the trifluoromethylphenyl group is a likely point of cleavage, resulting in a fragment corresponding to the protonated pyrazole core.

-

Loss of Ammonia (NH₃): Cleavage of the C-NH₂ bond can result in the neutral loss of ammonia, a common pathway for primary amines.

-

Fragmentation of the Phenyl Ring: Subsequent fragmentation may involve losses characteristic of the substituted phenyl ring, such as the loss of CF₃ or HCN.

Diagram: Proposed MS/MS Fragmentation of [M+H]⁺

Table: Predicted Product Ions for Structural Confirmation

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 242.09 | 225.06 | NH₃ (17.03 Da) | Pyrazole core with substituents, minus the amine group. |

| 242.09 | 173.05 | CF₃• (69.00 Da) | Loss of the trifluoromethyl radical. |

| 242.09 | 145.04 | C₄H₆N₃ (96.06 Da) | Trifluoromethylphenyl cation. |

| 242.09 | 97.06 | C₇H₄F₃N (173.03 Da) | 3-Methyl-5-aminopyrazole cation. |

Quantitative Analysis via Multiple Reaction Monitoring (MRM)

For sensitive and selective quantification, as required in regulated environments like drug development, MRM on a triple quadrupole (QqQ) mass spectrometer is the gold standard. This technique involves monitoring specific precursor-to-product ion transitions.

Experimental Protocol 3: MRM Method Development

This protocol is designed to be self-validating by including a quantifier and a qualifier transition.

-

Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the protonated precursor ion, m/z 242.1 (using unit resolution).

-

Product Ion Scanning: Infuse a solution of the analyte directly into the mass spectrometer. Perform a product ion scan to experimentally confirm the fragment ions predicted in the section above.

-

Transition Selection:

-

Quantifier: Select the most intense, stable, and specific fragment ion for the primary transition. Based on typical fragmentation, the transition 242.1 → 97.1 or 242.1 → 225.1 would be strong candidates.

-

Qualifier: Select a second, less intense fragment ion. This serves as a confirmation of identity. The ratio of the quantifier to qualifier signal should be constant across all samples and standards. A good candidate would be 242.1 → 145.0 .

-

-

Collision Energy (CE) Optimization: For each transition, perform a CE ramp experiment (e.g., varying CE from 10 to 50 eV) to find the voltage that produces the maximum product ion intensity. This is a critical step for maximizing sensitivity.

-

Final Method: Incorporate the optimized MRM transitions and CE values into the LC-MS method for quantitative analysis.

Table: Example MRM Transitions for Quantification

| Transition Type | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Proposed Collision Energy (eV) |

| Quantifier | 242.1 | 97.1 | 25 (Optimize) |

| Qualifier | 242.1 | 145.0 | 35 (Optimize) |

Conclusion